molecular formula C11H13BO5 B8425255 5-Ethoxymethoxy-benzofuran-2-boronic acid

5-Ethoxymethoxy-benzofuran-2-boronic acid

Cat. No. B8425255
M. Wt: 236.03 g/mol
InChI Key: AZFJZNXXAWDHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxymethoxy-benzofuran-2-boronic acid is a useful research compound. Its molecular formula is C11H13BO5 and its molecular weight is 236.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxymethoxy-benzofuran-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxymethoxy-benzofuran-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ethoxymethoxy-benzofuran-2-boronic acid

Molecular Formula

C11H13BO5

Molecular Weight

236.03 g/mol

IUPAC Name

[5-(ethoxymethoxy)-1-benzofuran-2-yl]boronic acid

InChI

InChI=1S/C11H13BO5/c1-2-15-7-16-9-3-4-10-8(5-9)6-11(17-10)12(13)14/h3-6,13-14H,2,7H2,1H3

InChI Key

AZFJZNXXAWDHES-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)OCOCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-ethoxymethoxy-benzofuran (3) (265 mg, 1.38 mmol) in THF (5 mL) at −78° C., n-butyllithium (2.5M solution in hexane, 0.56 mL, 1.44 mmol) was added drop wise. After the reaction mixture was stirred for 1 hour, triisopropylborate (0.635 mL, 2.76 mmol) was added slowly and the stirring was continued for additional 20 minutes at −78° C. The reaction mixture was quenched with saturated ammonium chloride solution (10 mL) and was allowed to warm to room temperature. Water (10 mL) was added and the resulting mixture was extracted in diethyl ether (2×50 mL). The combined extracts were washed with brine, dried over MgSO4, and concentrated under reduced pressure. Purification of the crude product by recrystallization from ethyl acetate and hexane afforded the desired compound (4) (170 mg) as a white solid.
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.635 mL
Type
reactant
Reaction Step Two

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